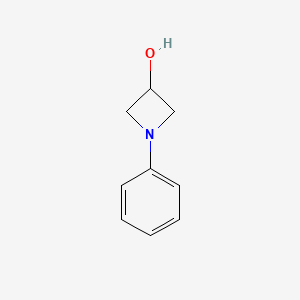

1-Phenylazetidin-3-ol

Descripción general

Descripción

1-Phenylazetidin-3-ol, also known as 1-Phenyl-3-azetidinol or 1-phenyl-azetidin-3-ol, is an organic compound belonging to the class of azetidinols. It is a highly versatile compound with a wide range of applications in the fields of organic chemistry, biochemistry, and medicine. This compound is an important intermediate for the synthesis of various pharmaceuticals and biologically active compounds. It is also used in the synthesis of a variety of other compounds, such as polymers, dyes, and other organic materials.

Aplicaciones Científicas De Investigación

Synthesis Applications

- Wells and Tarwater (1971) explored the synthesis of 3-amino-2-phenylazetidine and its p-chloro analog, demonstrating the effectiveness of diborane in reducing azetidinones in N-unsubstituted systems (Wells & Tarwater, 1971).

- Kano, Ebata, and Shibuya (1979) reported on the treatment of various 4-hydroxymethyl-1-phenylazetidin-2-ones leading to the production of anilino-2-oxo-tetrahydrofurans, indicating the potential for amide bond cleavage in β-lactams (Kano, Ebata, & Shibuya, 1979).

Antitumor and Antimicrobial Potential

- Pirahmadi et al. (2015) synthesized a series of β-lactam-structured COX-2 inhibitors, including 1-phenylazetidin derivatives, and investigated their effects on cancerous lymphoblast isolated from patients with acute lymphocytic leukemia (Pirahmadi et al., 2015).

- Babu, Pitchumani, and Ramesh (2013) discussed the synthesis of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives, revealing their significant antimicrobial activities against a range of bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).

Miscellaneous Applications

- The work of Greene et al. (2016) in synthesizing and evaluating 3-phenoxy-1,4-diarylazetidin-2-ones showcased their potential as tubulin-targeting antitumor agents, indicating the versatility of 1-phenylazetidin derivatives in medical research (Greene et al., 2016).

- In another study, Li et al. (2007) focused on the lipase-catalyzed acylation of alcohols with fluorinated β-phenyl-β-lactams, demonstrating the enzyme's ability to selectively open the β-lactam ring of such compounds, including 1-phenylazetidin-2-one derivatives (Li et al., 2007).

Propiedades

IUPAC Name |

1-phenylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-6-10(7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOXYMJNDJMGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625650 | |

| Record name | 1-Phenylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857280-53-6 | |

| Record name | 1-Phenylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

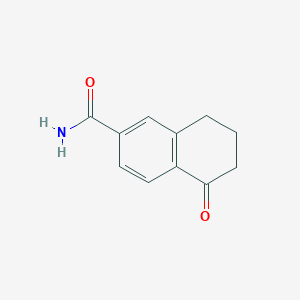

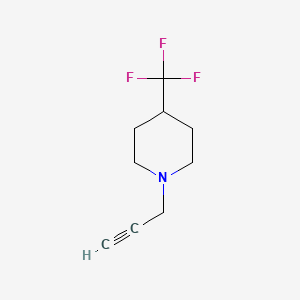

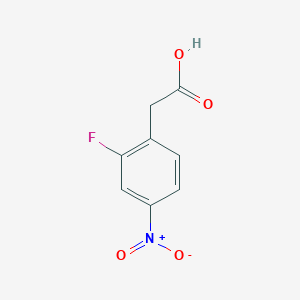

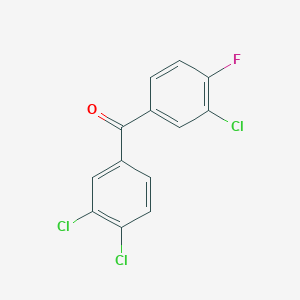

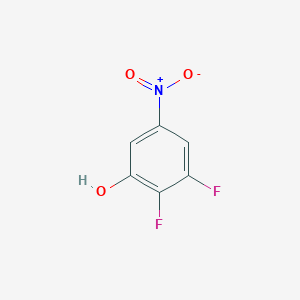

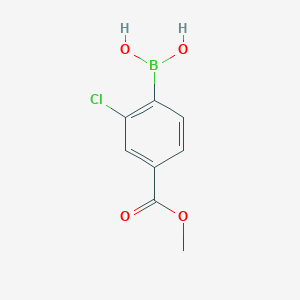

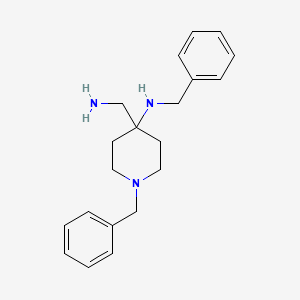

Synthesis routes and methods I

Procedure details

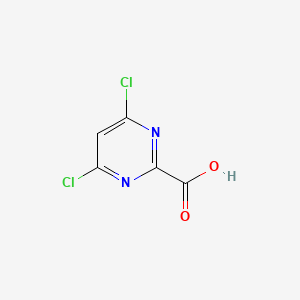

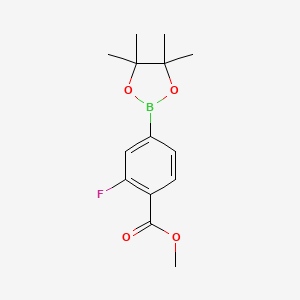

Synthesis routes and methods II

Procedure details

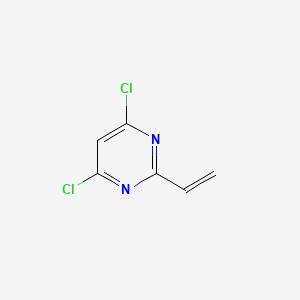

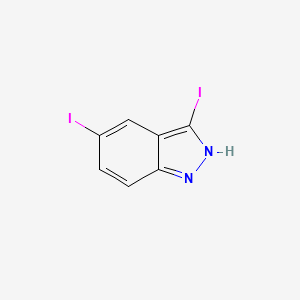

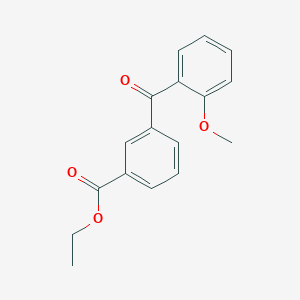

Synthesis routes and methods III

Procedure details

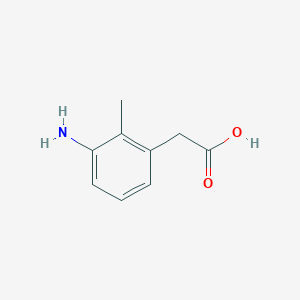

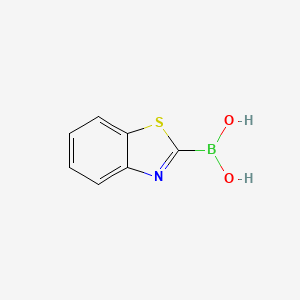

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.